1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Overview
Description
1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethyl group, a benzenesulfonyl group, and two fluorine atoms attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Fluorination: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chlorides in the presence of pyridine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Similar structure but with methoxy groups instead of fluorine atoms.
1-ethyl-3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one: Contains an additional piperazine ring and one fluorine atom.
Uniqueness
1-ethyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-3-12-5-7-13(8-6-12)26(24,25)18-11-22(4-2)17-10-16(21)15(20)9-14(17)19(18)23/h5-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSAYZATHZUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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